Cas no 2225170-29-4 (3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid)

3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid is a boronic acid derivative featuring a tert-butyl substituent and a pyrimidin-5-yl group on the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety serves as a key functional group for forming carbon-carbon bonds. The tert-butyl group enhances steric stability, while the pyrimidinyl moiety contributes to electronic diversity, making it valuable in pharmaceutical and materials science research. Its well-defined structure and reactivity profile ensure consistent performance in synthetic applications. The compound is typically supplied in high purity, ensuring reliable results in catalytic transformations and complex molecular synthesis.
3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid structure
2225170-29-4 structure
Product Name:3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid
CAS No:2225170-29-4
MF:C14H17BN2O2
MW:256.11
CID:5144265
PubChem ID:133555319
Update Time:2025-06-07

3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid
    • (3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid
    • 2225170-29-4
    • Inchi: 1S/C14H17BN2O2/c1-14(2,3)12-4-10(5-13(6-12)15(18)19)11-7-16-9-17-8-11/h4-9,18-19H,1-3H3
    • InChI Key: XLEUWLNGUDQLCV-UHFFFAOYSA-N
    • SMILES: B(C1=CC(C2=CN=CN=C2)=CC(C(C)(C)C)=C1)(O)O

Computed Properties

  • Exact Mass: 256.1383080g/mol
  • Monoisotopic Mass: 256.1383080g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.2Ų

3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B908083-5mg
3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid
2225170-29-4 95%
5mg
¥1,008.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B908083-25mg
3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid
2225170-29-4 95%
25mg
¥2,930.40 2022-09-02

Additional information on 3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid

Introduction to 3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid (CAS No. 2225170-29-4) in Modern Chemical and Pharmaceutical Research

3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid, identified by the chemical registration number CAS No. 2225170-29-4, is a specialized boronic acid derivative that has garnered significant attention in the fields of chemical biology and pharmaceutical development. This compound, characterized by its unique structural motifs—specifically the tert-butyl substituent and the pyrimidin-5-yl moiety—holds promise for a variety of applications, particularly in drug discovery and material science.

The boronic acid functional group in 3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid is a key feature that facilitates its utility in various biochemical interactions. Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the development of carbohydrate-based therapeutics and diagnostic agents. The presence of the tert-butyl group enhances the steric bulk of the molecule, which can influence its binding affinity and selectivity in biological systems. This modification is particularly valuable in medicinal chemistry, where precise control over molecular interactions is crucial for designing effective drugs.

The pyrimidin-5-yl aromatic ring serves as an important pharmacophore, contributing to the compound's solubility and bioavailability. Pyrimidine derivatives are widely recognized for their role in nucleic acid metabolism and have been extensively studied as components of antiviral, anticancer, and antimicrobial agents. By incorporating a pyrimidine ring into the phenylboronic acid scaffold, researchers aim to leverage these biological properties while also capitalizing on the boronic acid's unique reactivity.

In recent years, 3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid has been explored in several cutting-edge research areas. One notable application is in the field of carbohydrate chemistry, where it serves as a synthetic intermediate for constructing glycosidic linkages. The ability to selectively modify carbohydrates using boronic acids has opened new avenues for developing novel carbohydrates with therapeutic potential. For instance, researchers have utilized this compound to create analogs of natural glycoproteins, which are essential for various biological processes.

Another promising application lies in the realm of metal-organic frameworks (MOFs). Boronic acids have been shown to act as effective ligands in MOF synthesis, enabling the creation of porous materials with tailored properties. The steric hindrance provided by the tert-butyl group can be particularly beneficial in designing MOFs with specific pore sizes and shapes, which are critical for applications such as gas storage, separation technologies, and catalysis.

The pharmaceutical industry has also shown interest in 3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid due to its potential as a lead compound for drug development. Boronic acid-containing drugs have demonstrated efficacy in treating conditions such as cancer and infectious diseases. For example, certain protease inhibitors used to combat viral infections rely on boronic acid residues to achieve high selectivity and potency. The structural features of this compound make it a candidate for designing next-generation therapeutics that target specific biological pathways.

Advances in computational chemistry have further enhanced the utility of 3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding researchers in optimizing its pharmacological properties. These simulations have been instrumental in predicting binding affinities and identifying potential side effects, thereby accelerating the drug discovery process.

The synthesis of 3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more accessible to researchers. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient construction of the boronic acid moiety, while protecting group strategies ensure regioselective functionalization of the aromatic rings.

In conclusion,3-(tert-Butyl)-5-(pyrimidin-5-yl)phenylboronic acid (CAS No. 2225170-29-4) is a versatile compound with significant potential across multiple disciplines. Its unique structural features make it valuable for applications ranging from carbohydrate chemistry to metalorganic frameworks and pharmaceutical development. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and innovation.

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